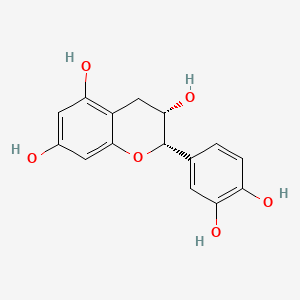

(+)-Epicatechin

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTAWBLQPZVEMU-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316979 | |

| Record name | (+)-Epicatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35323-91-2 | |

| Record name | (+)-Epicatechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35323-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Epicatechin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035323912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Epicatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXEPICATECHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD6B6TT8Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 - 237 °C | |

| Record name | (+)-Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Molecular Mechanisms of (+)-Epicatechin in Skeletal Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Epicatechin, a naturally occurring flavanol found in sources such as cocoa and green tea, has garnered significant attention for its potential therapeutic applications in skeletal muscle health. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on skeletal muscle. It details the compound's impact on key signaling pathways involved in myogenesis, mitochondrial biogenesis, and the regulation of muscle mass. This document summarizes quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for key assays, and provides visual representations of the described signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound's influence on skeletal muscle is multifactorial, primarily revolving around the modulation of signaling pathways that govern muscle growth, differentiation, and metabolism. The core mechanisms include the regulation of myostatin/follistatin signaling, activation of myogenic regulatory factors, and enhancement of mitochondrial biogenesis.

Regulation of Myostatin and Follistatin

Myostatin is a key negative regulator of muscle growth, while follistatin acts as its antagonist.[1] this compound has been shown to shift the balance in favor of muscle growth by decreasing myostatin expression and increasing follistatin levels.[1] This results in an increased follistatin/myostatin ratio, which is conducive to muscle hypertrophy.[1][2] Studies in both mice and humans have demonstrated that supplementation with epicatechin leads to a significant reduction in myostatin and an increase in follistatin, correlating with improvements in muscle strength.[2][3][4]

Stimulation of Myogenic Regulatory Factors (MRFs)

This compound promotes the differentiation of myoblasts and the conversion of fibroblasts into muscle cells by upregulating key myogenic regulatory factors (MRFs).[5] These include MyoD, Myf5, and myogenin, which are crucial for the development and regeneration of muscle tissue.[6][7] The activation of these factors is mediated, in part, through the stimulation of the p38 MAPK and Akt signaling pathways.[5][8]

Enhancement of Mitochondrial Biogenesis

Mitochondrial function is critical for skeletal muscle health and performance. This compound has been demonstrated to stimulate mitochondrial biogenesis, the process of generating new mitochondria.[9][10] This effect is largely attributed to the activation of the PGC-1α signaling pathway.[11][12] Increased mitochondrial content and improved function contribute to enhanced endurance and resistance to fatigue.[9] In aged skeletal muscle, this compound has been shown to increase the NAD+/NADH ratio, leading to the activation of sirtuin-1 and subsequent deacetylation of PGC-1α, promoting mitochondrial protein synthesis.[11]

Modulation of Protein Synthesis and Degradation Pathways

This compound has been shown to stimulate the PI3K/Akt/mTOR pathway, a central regulator of protein synthesis.[6][7] Simultaneously, it can inhibit the expression of atrogenes such as MAFbx, FOXO, and MuRF1, which are involved in muscle protein degradation.[6][7] This dual action of promoting protein synthesis while inhibiting protein breakdown contributes to a net anabolic effect in skeletal muscle.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key molecular and functional endpoints in skeletal muscle from various preclinical and clinical studies.

Table 1: Effects of this compound on Myostatin and Follistatin

| Species/Population | Dosage | Duration | Change in Myostatin | Change in Follistatin | Change in Follistatin/Myostatin Ratio | Reference |

| Old Mice | 1 mg/kg BID | 2 weeks | ↓ 18% | ↑ 30% | Not Reported | [13] |

| Young Mice | 1 mg/kg BID | 2 weeks | ↓ 15% | No significant change | Not Reported | [13] |

| Middle-Aged Humans | ~150 mg/day (1 mg/kg BID) | 7 days | ↓ 16.6% | Not directly reported, but ratio increased | ↑ 49.2% | [13] |

| Sarcopenic Older Adults (with Resistance Training) | Not specified | 8 weeks | Significant decrease | Significant increase | Significant increase | [1][4] |

| Humans | 7 days | Not specified | Not directly reported, but ratio increased | Not directly reported, but ratio increased | Increased | [3] |

Table 2: Effects of this compound on Muscle Strength and Function

| Species/Population | Dosage | Duration | Outcome Measure | Improvement | Reference |

| Humans | Not specified | 7 days | Hand Grip Strength | ↑ ~7% | [2] |

| Sarcopenic Older Adults (with Resistance Training) | Not specified | 8 weeks | Leg Press and Chest Press Strength | Significantly greater increase compared to placebo | [4] |

| Mice | 1 mg/kg | 8 weeks | Walking Performance | Enhanced | [6] |

| Mice | 0.25% of diet | 37 weeks | Physical Activity | Improved | [6] |

Table 3: Effects of this compound on Myogenic and Mitochondrial Markers

| Model | Dosage | Duration | Marker | Change | Reference |

| Old Mice | Not specified | Not specified | Myf5 | ↓ 30% (with aging, reversed by Epi) | [2] |

| Humans | Not specified | Not specified | MyoD, Myogenin | Decreased with aging, effect of Epi noted | [2] |

| C2C12 Myoblasts | Dose-dependent | 2 days | MHC, MyoD, Myogenin | Increased expression | [8] |

| Aged Rats | Not specified | 8 weeks | PGC-1α, TFAM, NRF1 mRNA | Increased | [11] |

| Rats with low running capacity | 1.0 mg/kg BID | 30 days | PGC-1α, PGC-1β, Tfam protein | Increased | [12] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound in skeletal muscle.

Caption: Myostatin/Follistatin Signaling Pathway Modulation by this compound.

Caption: Stimulation of Myogenic Regulatory Factors by this compound.

Caption: this compound-Induced Mitochondrial Biogenesis Signaling.

Detailed Experimental Protocols

Western Blotting for Protein Expression Analysis

Objective: To quantify the protein levels of myostatin, follistatin, MyoD, myogenin, PGC-1α, and other relevant signaling proteins in skeletal muscle tissue lysates.

Protocol:

-

Tissue Homogenization: Skeletal muscle tissue samples are homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated on a 4-20% Tris-glycine polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-myostatin, anti-follistatin, etc.) diluted in the blocking buffer.

-

Washing: The membrane is washed three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control protein such as GAPDH or β-actin.[2]

Hand Grip Dynamometry for Muscle Strength Assessment

Objective: To measure forearm and hand muscle strength as a functional outcome of this compound supplementation in human subjects.

Protocol:

-

Subject Positioning: The subject is seated comfortably with their elbow flexed at a 90-degree angle, and the forearm supported.

-

Dynamometer Adjustment: The hand grip dynamometer is adjusted to fit the subject's hand size.

-

Measurement: The subject is instructed to squeeze the dynamometer with maximum effort for 3-5 seconds.

-

Repetitions and Rest: The measurement is typically repeated three times for each hand, with a rest period of at least 30-60 seconds between attempts to prevent fatigue.[2]

-

Data Recording: The maximum force generated in kilograms or pounds is recorded for each attempt. The highest value achieved is often used for analysis.

C2C12 Myoblast Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of myoblasts into myotubes in vitro.

Protocol:

-

Cell Culture: C2C12 myoblasts are cultured in growth medium (DMEM supplemented with 10% fetal bovine serum and antibiotics).

-

Induction of Differentiation: Once the cells reach 80-90% confluency, the growth medium is replaced with differentiation medium (DMEM supplemented with 2% horse serum).

-

Treatment: The differentiation medium is supplemented with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated for 2-5 days to allow for myotube formation.

-

Assessment of Differentiation:

Conclusion

This compound demonstrates significant potential as a therapeutic agent for enhancing skeletal muscle mass, strength, and function. Its multifaceted mechanism of action, involving the favorable modulation of myostatin/follistatin signaling, stimulation of myogenic regulatory factors, and enhancement of mitochondrial biogenesis, provides a strong rationale for its further investigation in the context of sarcopenia, muscle wasting disorders, and sports performance. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic utility of this promising natural compound.

References

- 1. droracle.ai [droracle.ai]

- 2. scispace.com [scispace.com]

- 3. Effects of (-)-epicatechin on molecular modulators of skeletal muscle growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improvement in Skeletal Muscle Strength and Plasma Levels of Follistatin and Myostatin Induced by an 8-Week Resistance Training and Epicatechin Supplementation in Sarcopenic Older Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Epicatechin elicits MyoD-dependent myoblast differentiation and myogenic conversion of fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. transparentlabs.com [transparentlabs.com]

- 10. Epicatechin and Mitochondria Muscle Growth & Cell Health [epicatelean.com]

- 11. ovid.com [ovid.com]

- 12. (−)-EPICATECHIN IS ASSOCIATED WITH INCREASED ANGIOGENIC AND MITOCHONDRIAL SIGNALING IN THE HINDLIMB OF RATS SELECTIVELY BRED FOR INNATE LOW RUNNING CAPACITY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. examine.com [examine.com]

(+)-Epicatechin: A Deep Dive into Its Cardioprotective Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Epicatechin, a naturally occurring flavanol abundant in cocoa, green tea, and various fruits, has garnered significant attention for its potential cardiovascular benefits.[1][2] This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound in the cardiovascular system. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of its mechanisms of action. This document summarizes key quantitative data, details experimental protocols from seminal studies, and presents visual representations of the intricate signaling cascades and experimental workflows. The evidence strongly suggests that this compound exerts its cardioprotective effects through the activation of endothelial nitric oxide synthase (eNOS), modulation of the Nrf2-mediated antioxidant response, enhancement of mitochondrial biogenesis, and attenuation of pro-inflammatory pathways.[3][4][5][6][7]

Introduction

Cardiovascular diseases (CVDs) remain a leading cause of global mortality.[8] The quest for novel therapeutic and preventative strategies has led to the investigation of natural compounds with vasculoprotective properties. This compound has emerged as a promising candidate due to its demonstrated ability to improve endothelial function, reduce blood pressure, and mitigate oxidative stress and inflammation, key pathological processes in CVD.[1][2] This guide synthesizes the current understanding of the molecular signaling pathways that underpin these beneficial effects, providing a foundation for future research and drug development endeavors.

Core Signaling Pathways

Endothelial Nitric Oxide Synthase (eNOS) Activation

One of the most well-documented effects of this compound is its ability to stimulate the production of nitric oxide (NO), a critical signaling molecule in the vasculature that promotes vasodilation and inhibits platelet aggregation and inflammation.[5][8][9] this compound activates eNOS through a multi-faceted mechanism involving both calcium-dependent and -independent pathways.

Key Molecular Events:

-

Phosphorylation: this compound induces the phosphorylation of eNOS at activating sites, specifically Serine 633 and Serine 1177, while promoting the dephosphorylation of the inhibitory site Threonine 495.[10][11]

-

PI3K/Akt Pathway: The activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for eNOS phosphorylation.[10][11]

-

Calcium Signaling: this compound can trigger an increase in intracellular calcium, leading to the activation of calmodulin-dependent kinase II (CaMKII), which in turn phosphorylates eNOS.[10][11][12]

-

HSP90 and Caveolin-1: In a calcium-independent manner, this compound can promote the association of eNOS with heat shock protein 90 (HSP90) and its dissociation from the inhibitory protein caveolin-1, leading to its activation.[10][13]

Quantitative Effects on eNOS Activation:

| Parameter | Treatment | Effect | Reference |

| eNOS Phosphorylation (Ser1177) | 1 µmol/L (-)-Epicatechin | ~115% increase | [13] |

| eNOS Phosphorylation (Ser633) | 1 µmol/L (-)-Epicatechin | Significant increase | [10] |

| eNOS Phosphorylation (Ser615) | 1 µmol/L (-)-Epicatechin | Significant increase | [13] |

| eNOS Dephosphorylation (Thr495) | 1 µmol/L (-)-Epicatechin | Significant decrease | [10] |

| NO Production | 1 µmol/L (-)-Epicatechin (10 min) | Peak effect | [10][11] |

| NO Production (Ca2+-free) | (-)-Epicatechin | Partial stimulation (~27%) | [12] |

Signaling Pathway Diagram:

Caption: this compound-induced eNOS activation pathway.

Nrf2-Mediated Antioxidant Response

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of a suite of antioxidant and detoxification enzymes, thereby protecting cardiovascular cells from oxidative stress.[6][7][14][15]

Key Molecular Events:

-

Nrf2 Activation: this compound promotes the nuclear translocation of Nrf2.[14][15]

-

ARE Binding: In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of target genes.

-

Gene Expression: This leads to the increased expression of phase II detoxification enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione (GSH).[7]

Quantitative Effects on Nrf2 Pathway:

| Parameter | Cell/Animal Model | Treatment | Effect | Reference |

| Nrf2 mRNA Expression | Human Vascular Endothelial Cells | 5 µM & 10 µM (-)-Epicatechin (48h) | 1.5-fold & 1.6-fold increase, respectively | [16] |

| Neuronal Survival | Nrf2 knockout mice cortical neurons | Epicatechin pretreatment | Neuroprotection abolished | [6] |

| HO-1, SOD, GSH Expression | Aging rats with MCAO/R | Epicatechin | Increased expression | [7] |

Signaling Pathway Diagram:

Caption: Nrf2-mediated antioxidant response activated by this compound.

Mitochondrial Biogenesis and Function

Mitochondrial dysfunction is a key contributor to endothelial dysfunction and cardiovascular disease.[3] this compound has been shown to stimulate mitochondrial biogenesis, the process of generating new mitochondria, thereby enhancing cellular energy production and reducing oxidative stress.[17]

Key Molecular Events:

-

PGC-1α Activation: this compound activates peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[17]

-

Upstream Kinases: This activation is mediated through upstream kinases such as AMP-activated protein kinase (AMPK).[18]

-

Increased Mitochondrial Proteins: The activation of this pathway leads to increased expression of mitochondrial proteins, including those involved in the electron transport chain (Complex I and II) and structural components like porin and mitofilin.[3]

Quantitative Effects on Mitochondrial Parameters:

| Parameter | Animal Model | Treatment | Effect | Reference |

| PGC-1β Protein Expression | Mice | (-)-Epicatechin + Endurance Training (8 weeks) | Significant increase vs. control | [19] |

| TFAM Protein Expression | Mice | (-)-Epicatechin + Endurance Training (8 weeks) | Significant increase vs. control | [19] |

| Citrate Synthase Activity | Bovine Coronary Artery Endothelial Cells | (-)-Epicatechin | Stimulation | [3] |

| Capillarity & Oxidative Capacity | Mice | (-)-Epicatechin + Endurance Training (8 weeks) | Increased | [19] |

Signaling Pathway Diagram:

Caption: this compound-induced mitochondrial biogenesis pathway.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of atherosclerosis and other cardiovascular diseases. This compound exhibits anti-inflammatory properties, in part by inhibiting the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[4][20]

Key Molecular Events:

-

NF-κB Inhibition: this compound has been shown to inhibit the activity of NF-κB.[4]

-

Reduced Pro-inflammatory Cytokines: This leads to a decrease in the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[20]

-

Decreased Inflammatory Markers: Treatment with epicatechin has been associated with reduced levels of circulating inflammatory markers like C-reactive protein (CRP) and serum amyloid A (SAA).[4]

Quantitative Effects on Inflammatory Markers:

| Parameter | Animal Model | Treatment | Effect | Reference |

| Atherosclerotic Lesion Area | ApoE3-Leiden mice | 0.1% w/w Epicatechin (20 weeks) | 27% reduction | [4][21] |

| Plasma SAA & human-CRP | ApoE3-Leiden & hCRP transgenic mice | Epicatechin | Mitigated diet-induced increases | [4][21] |

| NF-κB, TNF-α, IL-1β, IL-6 Gene Expression | Isoproterenol-induced MI rats | 20 mg/kg Epicatechin (3 weeks) | Significant decrease | [20] |

| IL-10 Gene Expression | Isoproterenol-induced MI rats | 20 mg/kg Epicatechin (3 weeks) | Significant increase | [20] |

Signaling Pathway Diagram:

References

- 1. Effects of epicatechin on cardiovascular function in middle-aged diet-induced obese rat models of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. EFFECTS OF (−)-EPICATECHIN AND DERIVATIVES ON NITRIC OXIDE MEDIATED INDUCTION OF MITOCHONDRIAL PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epicatechin attenuates atherosclerosis and exerts anti-inflammatory effects on diet-induced human-CRP and NFκB in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of an (–)-Epicatechin Intake on Cardiometabolic Parameters—A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Epicatechin‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epicatechin's cardiovascular protective effects are mediated via opioid receptors and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epicatechin: endothelial function and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. (-)-epicatechin activation of endothelial cell endothelial nitric oxide synthase, nitric oxide, and related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. (-)-Epicatechin protects hemorrhagic brain via synergistic Nrf2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (-)-Epicatechin protects hemorrhagic brain via synergistic Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (–)-Epicatechin Alters Reactive Oxygen and Nitrogen Species Production Independent of Mitochondrial Respiration in Human Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. One moment, please... [epicatelean.com]

- 18. Epicatechin appears to be of short-term benefit in Becker's myopathy - Institut de Myologie [institut-myologie.org]

- 19. (–)–Epicatechin combined with 8 weeks of treadmill exercise is associated with increased angiogenic and mitochondrial signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preventive effects of (-) epicatechin on tachycardia, cardiac hypertrophy, and nuclear factor- κB inflammatory signaling pathway in isoproterenol-induced myocardial infarcted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

A Technical Guide to the Stereoselective Biological Activities of Epicatechin Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicatechin, a flavan-3-ol found in various foods like cocoa, tea, and fruits, has garnered significant attention for its potential health benefits. This technical guide provides an in-depth analysis of the distinct biological activities of its two main enantiomers: (+)-epicatechin and (-)-epicatechin. While structurally similar, their stereochemistry dictates profound differences in their pharmacokinetics, bioavailability, and interactions with cellular targets. This document summarizes the current scientific understanding of their comparative antioxidant, anti-inflammatory, neuroprotective, and cardiovascular effects, supported by quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved. This guide aims to be a valuable resource for researchers and professionals in drug development seeking to harness the therapeutic potential of these stereoisomers.

Introduction

Flavonoids, a diverse group of polyphenolic compounds, are widely recognized for their antioxidant and health-promoting properties. Among them, epicatechin stands out for its notable biological effects. Epicatechin exists as two stereoisomers, this compound and (-)-epicatechin, which are mirror images of each other. While (-)-epicatechin is the more abundant form in nature, particularly in cocoa and green tea, the biological significance of this compound is an emerging area of research. Understanding the stereoselective activities of these enantiomers is crucial for the development of targeted therapeutic strategies.

Comparative Biological Activities: Quantitative Data

The stereochemical difference between this compound and (-)-epicatechin significantly influences their biological potency. The following tables summarize the available quantitative data comparing their activities across various biological domains.

Antioxidant Activity

The antioxidant capacity of epicatechin enantiomers is a key aspect of their biological function. Different assays are used to measure this activity, and the results can vary depending on the specific mechanism of antioxidant action being assessed.

| Assay | This compound | (-)-Epicatechin | Reference |

| DPPH Radical Scavenging Activity (IC50) | Not consistently reported | ~1.5 µg/mL (~5.17 µM)[1] | [1] |

| Trolox Equivalent Antioxidant Capacity (TEAC) | Higher TEAC value reported in some studies | Lower TEAC value compared to (+) enantiomer in some studies | [2] |

Note: Direct comparative studies using standardized antioxidant assays are limited, and reported values can vary based on experimental conditions.

Neuroprotective Effects

Both enantiomers have demonstrated neuroprotective properties, with some studies suggesting stereospecific advantages.

| Assay/Model | This compound | (-)-Epicatechin | Key Findings | Reference |

| MPP+ induced cytotoxicity in SH-SY5Y cells | Similar protective effect | Similar protective effect | Both enantiomers showed comparable potency in protecting against neurotoxin-induced cell death. | [3] |

| Neurogenesis Markers in Mouse Frontal Cortex | More effective at upregulating neurogenesis markers | Effective, but less so than (+) enantiomer | This compound showed greater efficacy in stimulating capillary formation and NO-triggered neurogenesis. | [4] |

Anti-inflammatory Activity

The anti-inflammatory effects of epicatechin enantiomers are often attributed to their ability to modulate key inflammatory pathways. However, direct comparative quantitative data on their inhibitory concentrations (IC50) for inflammatory mediators is scarce.

| Target/Assay | This compound | (-)-Epicatechin | Key Findings | Reference |

| COX-1 and COX-2 Inhibition (IC50) | Data not available | Data not available | Direct comparative IC50 values are not readily available in the reviewed literature. | |

| LPS-induced Nitric Oxide (NO) Production | Data not available | Inhibits NO production | (-)-Epicatechin has been shown to inhibit LPS-induced NO production in macrophages. | [5] |

Cardiovascular Effects

(-)-Epicatechin is well-documented for its beneficial cardiovascular effects, particularly in promoting vasodilation. Comparative data for this compound is limited.

| Parameter | This compound | (-)-Epicatechin | Key Findings | Reference |

| Endothelium-Dependent Vasorelaxation (EC50) | Data not available | Induces vasorelaxation | (-)-Epicatechin promotes endothelium-dependent vasorelaxation, primarily through a nitric oxide-mediated mechanism. | [6][7][8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Reagents: DPPH stock solution (0.2 mM in methanol or ethanol), test compounds (dissolved in methanol or ethanol at various concentrations), and a positive control (e.g., ascorbic acid).

-

Procedure (Microplate Method):

-

Add 100 µL of various concentrations of the test compound solutions to the wells of a 96-well plate.

-

Add 100 µL of the DPPH working solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is then determined.[9]

This assay measures the antioxidant capacity of a substance by comparing it to the standard antioxidant, Trolox.

-

Reagents: ABTS radical cation (ABTS•+) solution, Trolox standard solutions, and test compounds.

-

Procedure:

-

Generate the ABTS•+ radical cation by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate).

-

Add the test compound to the ABTS•+ solution.

-

The antioxidant in the sample reduces the ABTS•+, causing a decolorization that is measured spectrophotometrically at 734 nm.

-

-

Calculation: The antioxidant capacity is expressed as Trolox equivalents (TE), determined from a Trolox standard curve.[4][10][11][12][13]

Neuroprotective Effect Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere.

-

Treatment:

-

Expose the cells to a neurotoxin (e.g., MPP+ or 6-OHDA) to induce cell death.

-

Concurrently or pre-treat the cells with various concentrations of this compound or (-)-epicatechin.

-

-

Assay Procedure:

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Analysis: Higher absorbance indicates greater cell viability.[6][12][13][14][15]

Anti-inflammatory Activity Assay

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment:

-

Pre-treat the cells with different concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

The nitrite in the supernatant reacts with the Griess reagent to form a colored azo dye.

-

Measure the absorbance at 540 nm.

-

-

Analysis: A decrease in absorbance indicates inhibition of NO production.[16][17][18][19]

Cardiovascular Effect Assay

This ex vivo method assesses the ability of a compound to induce vasodilation in isolated arterial rings.

-

Tissue Preparation:

-

Isolate the thoracic aorta from a rat and cut it into rings (2-3 mm in width).

-

Suspend the rings in an organ bath containing Krebs-Henseleit buffer, aerated with 95% O2 and 5% CO2 at 37°C.

-

-

Procedure:

-

Pre-contract the aortic rings with a vasoconstrictor (e.g., phenylephrine or prostaglandin F2α).

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound.

-

Record the changes in isometric tension using a force transducer.

-

-

Analysis: Relaxation is expressed as a percentage of the pre-contraction tension. EC50 values (the concentration causing 50% of the maximal relaxation) can be calculated to compare the potency of different compounds. To investigate the role of the endothelium, experiments can be repeated in endothelium-denuded rings.[16][18][19][20][21][22][23]

Signaling Pathways and Mechanisms of Action

The biological activities of epicatechin enantiomers are mediated through their interaction with various intracellular signaling pathways.

Signaling Pathways Modulated by (-)-Epicatechin

(-)-Epicatechin has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress response, and cell survival.

(-)-Epicatechin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB subunits.[17][24]

(-)-Epicatechin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of various antioxidant and detoxification enzymes.[9][10][24][25][26][27][28][29]

(-)-Epicatechin has been shown to activate the PI3K/Akt and MAPK/ERK signaling pathways, which are involved in cell survival, proliferation, and differentiation.[9][10][11][17][20][25][26][27][30][31][32][33][34]

Signaling Pathways Modulated by this compound

Research on the specific signaling pathways modulated by this compound is still in its early stages. However, some studies suggest that it may also influence pathways related to neurogenesis and cell survival. More research is needed to fully elucidate the mechanisms of action of this compound and to draw a comprehensive comparison with its (-) enantiomer.

Bioavailability and Metabolism

The bioavailability and metabolic fate of epicatechin enantiomers are critical determinants of their in vivo activity. Studies have shown that (-)-epicatechin is absorbed in the small intestine and undergoes extensive phase II metabolism, forming glucuronide and sulfate conjugates.[9][35] The stereochemistry of the epicatechin molecule influences its recognition by metabolic enzymes, leading to potential differences in the absorption, distribution, metabolism, and excretion (ADME) profiles of the two enantiomers. Human studies have indicated that a significant portion of ingested (-)-epicatechin is absorbed and circulates as various metabolites.[9][14][25][35][36] Comparative pharmacokinetic studies are essential to fully understand the in vivo behavior of both (+)- and (-)-epicatechin.

Conclusion and Future Directions

The available evidence clearly indicates that the biological activities of this compound and (-)-epicatechin are stereoselective. While (-)-epicatechin has been more extensively studied, emerging research on this compound suggests it may possess unique and potent biological effects, particularly in the context of neurogenesis.

For researchers and drug development professionals, these findings highlight the importance of considering the stereochemistry of epicatechin in designing new therapeutic agents. Future research should focus on:

-

Conducting direct, quantitative comparative studies of the biological activities of (+)- and (-)-epicatechin using standardized assays.

-

Elucidating the specific signaling pathways modulated by this compound.

-

Performing comprehensive comparative pharmacokinetic and metabolism studies in humans to understand the in vivo fate of both enantiomers.

A deeper understanding of the stereoselective properties of epicatechin will undoubtedly pave the way for the development of more effective and targeted flavonoid-based therapies.

References

- 1. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of this compound on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. citeqbiologics.com [citeqbiologics.com]

- 5. scispace.com [scispace.com]

- 6. (-)epicatechin induces and modulates endothelium-dependent relaxation in isolated rat mesenteric artery rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of endothelium/nitric oxide in vasorelaxation induced by purified green tea (-)epicatechin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intestinal absorption, metabolism, and excretion of (-)-epicatechin in healthy humans assessed by using an intestinal perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. 2.4. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [bio-protocol.org]

- 11. A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Neurite Outgrowth Application Note :: Phase Focus [phasefocus.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. reprocell.com [reprocell.com]

- 19. 4.5. Organ Bath Experiments to Study Relaxation of Aortic Rings [bio-protocol.org]

- 20. pubcompare.ai [pubcompare.ai]

- 21. interchim.fr [interchim.fr]

- 22. scispace.com [scispace.com]

- 23. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Epicatechin induces NF-κB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 26. researchgate.net [researchgate.net]

- 27. (−)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. cdn.caymanchem.com [cdn.caymanchem.com]

- 30. Epicatechin induces NF-kappaB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. spandidos-publications.com [spandidos-publications.com]

- 32. mdpi.com [mdpi.com]

- 33. (-)-Epicatechin induces physiological cardiac growth by activation of the PI3K/Akt pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying epicatechin bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Uptake and metabolism of epicatechin and its access to the brain after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Epicatechin: From Dietary Sources to Human Bioavailability and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Epicatechin, a naturally occurring flavan-3-ol, has garnered significant scientific attention for its potential therapeutic applications. Found in a variety of plant-based foods, this bioactive compound is noted for its antioxidant properties and its influence on crucial cellular signaling pathways. This technical guide provides a comprehensive overview of the primary dietary sources of this compound, a detailed analysis of its bioavailability and pharmacokinetics in humans, and an exploration of its mechanisms of action at the cellular level. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for quantification and bioavailability assessment are provided, alongside visual representations of key signaling pathways to facilitate a deeper understanding for research and development professionals.

Dietary Sources of this compound

This compound is widely distributed in the plant kingdom, with notable concentrations found in cocoa, green tea, and various fruits. The levels of this flavanol can vary significantly based on the food item, its origin, processing methods, and preparation. For instance, dark chocolate with a higher percentage of cacao generally contains more epicatechin.[1][2] Minimally processed green tea also serves as a potent source.[1]

Table 1: this compound Content in Selected Food Sources

| Food Source | This compound Content (mg/100g or mg/100mL) |

| Cocoa Beans (Sulawesi) | 1235 |

| Cocoa Beans (Malaysian) | >270 |

| Cocoa Beans (Ghanaian) | >270 |

| Cocoa Beans (Cote d'Ivoirian) | 270 |

| Cacao Nibs | 200-300 |

| Dark Chocolate (90% cacao) | 12-15 |

| Dark Chocolate (85% cacao) | 10-13 |

| Dark Chocolate (70% cacao) | 7-9 |

| Chinese Hawthorn Berries | 140 |

| Ginger | 56 |

| Fava Beans (Broad Beans) | 22.51 |

| Blackberries | 11.48 |

| Apples | 0.1-8.33 |

| Apple Cider | 9.03 |

| Green Tea (brewed) | ~4 |

| Black Tea (brewed) | <4 |

| Blueberries | ~0.5 |

| Red Wine | 3.78 |

Note: Values are compiled from multiple sources and can vary based on specific product and analytical methodology.[1][3][4]

Bioavailability and Pharmacokinetics in Humans

The biological effects of this compound are contingent upon its absorption, metabolism, distribution, and excretion (ADME). Following oral ingestion, this compound is absorbed in the small intestine.[5][6] It undergoes extensive phase II metabolism in the enterocytes and hepatocytes, resulting in the formation of various conjugated metabolites, including glucuronides, sulfates, and O-methylated forms.[5][7][8][9] These metabolites are the primary forms found circulating in the plasma.[5][7][8]

Peak plasma concentrations (Cmax) of total epicatechin metabolites are typically reached within 1 to 2.5 hours (Tmax) after consumption.[7][8][10] The bioavailability of epicatechin can be influenced by the food matrix and the ingested dose, with higher doses leading to a more than proportional increase in plasma concentrations.[11] For example, the bioavailability from an apple flavanol-rich extract has been shown to be greater than from a whole apple puree.[11]

Unabsorbed epicatechin passes to the colon, where it is catabolized by the gut microbiota into smaller phenolic acids and valerolactones.[5][8][10] These microbial metabolites are also absorbed and contribute to the overall bioactivity. The total urinary excretion of epicatechin and its metabolites can be substantial, indicating a high degree of absorption of the parent compound and its colonic catabolites.[5][8]

Table 2: Pharmacokinetic Parameters of this compound Metabolites in Humans After Oral Administration

| Study Population & Intervention | Dose of this compound | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | Key Metabolites Identified |

| Healthy Male Volunteers (Chocolate or Cocoa) | Not specified | Reached at 2 hours | 2 hours | Sulfate, glucuronide, and sulfoglucuronide conjugates of nonmethylated epicatechin |

| Healthy Volunteers (Purified (-)-epicatechin) | 50 mg | Sub-μmol/L | ~1 hour | (-)-epicatechin-3'-O-glucuronide, 3'-O-methyl-(-)-epicatechin-5-sulfate, (-)-epicatechin-3'-sulfate |

| Healthy Subjects (Grape Seed Extract) | 1g GSE | 172 ng/mL | ~2 hours | Epicatechin |

| Healthy Subjects (Apple extract drink) | 70 mg and 140 mg | Dose-dependent increase | Later for puree vs. drinks | Not specified |

Note: Data compiled from multiple human clinical trials.[7][11][12][13]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily related to antioxidant defense and mitochondrial function.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[14][15] This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[14][15] Evidence suggests that this compound's activation of Nrf2 may be mediated through the PI3K/Akt and ERK signaling pathways.[16]

Mitochondrial Biogenesis Signaling Pathway

This compound has been shown to stimulate mitochondrial biogenesis, the process of generating new mitochondria.[17][18] This is a critical process for cellular energy homeostasis and is particularly relevant in tissues with high energy demands, such as skeletal muscle. The pathway involves the activation of key regulators like Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[19][20] PGC-1α, in turn, activates nuclear respiratory factors (NRF-1 and NRF-2), which then stimulate the expression of mitochondrial transcription factor A (TFAM). TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA).[19][21] Some evidence suggests that these effects may be mediated, at least in part, through the G-protein coupled estrogen receptor (GPER).[21]

Experimental Protocols

Quantification of this compound in Food Matrices

A common and reliable method for the quantification of this compound in food samples is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a UV-detector.[22]

Experimental Workflow:

Protocol Details:

-

Sample Preparation: Food samples (e.g., cocoa beans, apple peels) are lyophilized (freeze-dried) and ground into a fine powder to increase the surface area for extraction.[23]

-

Extraction: The powdered sample is extracted with a suitable solvent, typically a mixture of methanol, acetone, or ethanol and water, often with the addition of a small amount of acid to improve stability. Ultrasonic-assisted extraction can be employed to enhance efficiency.[23]

-

Purification: The crude extract is centrifuged, and the supernatant is collected. For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to remove interfering compounds.

-

HPLC-UV/MS Analysis: The purified extract is injected into an HPLC system.

-

Column: A reversed-phase C18 column is commonly used for separation.[22]

-

Mobile Phase: A gradient elution with two solvents is typical, for example, (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: A flow rate of around 1.0 mL/minute is often used.[22]

-

Detection: A UV detector set at 280 nm provides good sensitivity for flavan-3-ols.[22] For higher selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be used, monitoring specific precursor-to-product ion transitions.

-

-

Quantification: A calibration curve is generated using certified standards of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Assessment of Bioavailability in Humans

Human bioavailability studies are essential to understand the ADME of this compound. These typically involve a randomized, crossover clinical trial design.

Experimental Workflow:

Protocol Details:

-

Study Design: A randomized, placebo-controlled, crossover design is often employed to minimize inter-individual variability.[11]

-

Subject Recruitment: Healthy volunteers are recruited based on specific inclusion and exclusion criteria.

-

Washout Period: Prior to the intervention, subjects undergo a washout period (e.g., 48-72 hours) where they consume a diet low in flavonoids to ensure a baseline of zero.

-

Intervention: Subjects consume a standardized dose of this compound, either as a pure compound, an extract, or a food product.[11]

-

Sample Collection: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours) post-ingestion. Urine is typically collected over a 24-hour period.[7][11]

-

Sample Processing and Analysis:

-

Blood is centrifuged to obtain plasma, which is then stabilized and stored at -80°C.

-

To measure total epicatechin (parent compound plus conjugated metabolites), plasma and urine samples are treated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the aglycone form.[7]

-

The concentration of this compound and its metabolites is then quantified using a validated LC-MS/MS method, which offers high sensitivity and specificity for biological matrices.

-

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC), which reflects the total systemic exposure to the compound.

In Vitro Digestion Models for Bioaccessibility

In vitro digestion models are valuable tools for screening the bioaccessibility of polyphenols before conducting human trials. These models simulate the physiological conditions of the gastrointestinal tract.[24][25][26][27][28]

Protocol Outline:

-

Oral Phase: The food sample is mixed with simulated salivary fluid containing α-amylase at a neutral pH.

-

Gastric Phase: The pH is lowered to ~2.0 with HCl, and pepsin is added. The mixture is incubated at 37°C with gentle agitation to simulate stomach churning.[26]

-

Intestinal Phase: The pH is raised to ~7.0, and a mixture of pancreatin and bile salts is added. The incubation continues at 37°C.[24][26]

-

Analysis: After the simulated digestion, the sample is centrifuged. The supernatant represents the "bioaccessible" fraction, which is then analyzed for this compound content using HPLC or other methods.

Conclusion

This compound is a promising bioactive compound with well-documented dietary sources and significant potential for health applications. A thorough understanding of its bioavailability, metabolism, and mechanisms of action is crucial for the development of functional foods and pharmaceutical agents. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals in this field, enabling further exploration and innovation. Future research should continue to focus on the bioactivity of individual epicatechin metabolites and the influence of the gut microbiome on its overall health effects.

References

- 1. Highest Epicatechin Foods: Natural Sources for Health [epicatelean.com]

- 2. codeage.com [codeage.com]

- 3. Epicatechin - The Epic Force Behind Dark Chocolate [blog.priceplow.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Bioavailability of (-)-epicatechin upon intake of chocolate and cocoa in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Human studies on the absorption, distribution, metabolism, and excretion of tea polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioavailability of epicatechin and effects on nitric oxide metabolites of an apple flavanol-rich extract supplemented beverage compared to a whole apple puree: a randomized, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intestinal absorption, metabolism, and excretion of (-)-epicatechin in healthy humans assessed by using an intestinal perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. askthescientists.com [askthescientists.com]

- 14. Epicatechin‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The flavanol (−)-epicatechin prevents stroke damage through the Nrf2/HO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. One moment, please... [epicatelean.com]

- 18. researchgate.net [researchgate.net]

- 19. (−)-EPICATECHIN IS ASSOCIATED WITH INCREASED ANGIOGENIC AND MITOCHONDRIAL SIGNALING IN THE HINDLIMB OF RATS SELECTIVELY BRED FOR INNATE LOW RUNNING CAPACITY - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ovid.com [ovid.com]

- 21. (−)-Epicatechin stimulates mitochondrial biogenesis and cell growth in C2C12 myotubes via the G-protein coupled estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of Catechin and Epicatechin Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. scispace.com [scispace.com]

- 27. Applicability of an In-Vitro Digestion Model to Assess the Bioaccessibility of Phenolic Compounds from Olive-Related Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Theobroma Cacao: A Technical Guide to the Discovery and Isolation of (+)-Epicatechin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and quantification of the bioactive flavan-3-ol, (+)-epicatechin, from cocoa (Theobroma cacao). It details the experimental protocols for its extraction and analysis and summarizes key quantitative data. Furthermore, this guide illustrates the significant signaling pathways modulated by this compound, offering valuable insights for drug development and therapeutic applications.

Introduction: The Significance of this compound from Cocoa

Cocoa beans are a rich source of polyphenols, particularly flavan-3-ols, with this compound (often referred to as (-)-epicatechin in literature, its more common isomer) being a primary component, constituting approximately 35% of the total phenolic content in unfermented beans. Recognized for its potent antioxidant properties and potential cardiovascular benefits, this compound has garnered significant interest within the scientific community.[1][2][3] Its ability to modulate various cellular signaling pathways underscores its potential as a lead compound in drug discovery and development. This guide serves as a comprehensive resource for researchers aiming to isolate and study this promising natural product.

Experimental Protocols for Isolation and Quantification

The isolation and quantification of this compound from cocoa involves a multi-step process encompassing sample preparation (defatting), extraction, and subsequent analysis by chromatographic or spectrophotometric methods.

Sample Preparation: Defatting

Prior to extraction, it is crucial to remove the high fat content from cocoa samples to improve the efficiency of polyphenol extraction.

Protocol:

-

Weigh 1 gram of the cocoa sample (e.g., pulverized raw cocoa seeds, cocoa powder).

-

Add 3.5 mL of hexane to the sample in a suitable centrifuge tube.

-

Vortex the mixture thoroughly to ensure homogenous distribution.

-

Centrifuge the mixture at 1,350 x g for 15 minutes.

-

Carefully discard the supernatant containing the dissolved fats.

-

Repeat the extraction with hexane two more times.

-

After the final extraction, evaporate any residual hexane from the pellet under a stream of nitrogen gas.

-

The resulting defatted pellet is then used for polyphenol extraction.[1]

Extraction of this compound

Several solvent systems can be employed for the extraction of polyphenols from defatted cocoa. The choice of solvent can influence the yield and profile of the extracted compounds.

Method 1: Acetone-Based Extraction

-

Extraction Solvent: A mixture of acetone, water, and acetic acid in a 70:29.5:0.5 ratio.[1]

-

Protocol:

-

To 50 mg of the defatted cocoa sample, add 0.5 mL of the extraction solvent.

-

Vortex the mixture until the sample is homogeneously distributed.

-

Incubate the sample at 37°C for 30 minutes with continuous stirring.

-

Centrifuge the sample at 3,600 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet one more time.

-

Combine the supernatants from both extractions.

-

Evaporate the solvents to a final volume of approximately 50 µL.[1]

-

Method 2: Methanol-Based Extraction

-

Extraction Solvent: Methanol.

-

Protocol for Cocoa Powder:

-

Transfer 50 mg of the defatted cocoa powder into a 100 mL volumetric flask containing 75 mL of methanol.

-

Sonicate for 10 minutes.

-

Dilute to 100 mL with methanol.

-

Filter the extract through a 0.45 µm membrane filter before analysis.[4]

-

-

Protocol for Chocolates:

-

Extract approximately 10 g of the chocolate sample with methanol on a hot water bath until the methanolic extract is colorless.

-

Combine all the methanolic fractions and filter using Whatman No. 1 filter paper.

-

Evaporate the combined filtrate to 100 mL using a rotary evaporator.

-

Filter this solution through a 0.45 µm membrane filter.[4]

-

Method 3: Ethanol-Based Extraction

-

Extraction Solvent: 70% v/v ethanol solution.

-

Protocol:

-

Mix cocoa powder with the 70% ethanol solution in a 1:10 ratio (cocoa:ethanol).

-

Heat the mixture at 60°C for 60 minutes.

-

Remove the solvent using a rotary evaporator at 50°C.[5]

-

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of this compound. Spectrophotometric methods can also be used for a more rapid estimation.

2.3.1. High-Performance Liquid Chromatography (HPLC)

A sensitive reversed-phase HPLC method can be used for the determination of catechin and epicatechin in cocoa products.[4]

-

Column: Reversed-phase C18 column (e.g., TARGA, 5 µm particle size, 250 mm length, 4.6 mm i.d.).[4]

-

Mobile Phase: A gradient system consisting of:

-

Gradient Elution:

-

0.01 min: 11% B

-

30 min: 25% B

-

35-39 min: 100% B

-

40-50 min: 11% B[4]

-

-

Flow Rate: 1.0 mL/minute.[4]

-

Column Temperature: 30°C.[4]

-

Detection: UV-Visible detector at 280 nm.[4]

-

Quantification: Based on a calibration curve generated with an authentic this compound standard.

2.3.2. Fluorometric Method

A simple and rapid fluorometric method can provide a reliable quantification of the total catechin/epicatechin content.[1]

-

Protocol:

-

Dilute 1 µL of the defatted sample extract, standards, or blanks to 600 µL with distilled water.

-

Measure the fluorescence at an excitation wavelength of 280 nm and an emission wavelength of 320 nm using a spectrofluorometer.[1]

-

-

Standard: Use (-)-epicatechin to construct the standard curve for more accurate quantification compared to gallic acid.[1]

Quantitative Data Summary

The content of this compound in cocoa beans and products can vary significantly depending on the geographical origin, bean variety, and processing methods such as fermentation and roasting.[6][7]

| Sample Type | Country of Origin | This compound Content (mg/100g) | Reference |

| Raw Cocoa Beans | Sulawesi | 1235 | [8] |

| Raw Cocoa Beans | Malaysia | 1187 (unfermented) | |

| Raw Cocoa Beans | Ghana | Not specified | [8] |

| Raw Cocoa Beans | Cote d'Ivoire | 270 | [8] |

| Fermented Malaysian Cocoa Beans | Malaysia | 985 | |

| Unfermented and Dried Cocoa Beans | Ecuador | 345 - 1316 | [5] |

| Unfermented and Dried Cocoa Beans | Not specified | 1026 - 1671 | [5] |

| Roasted Beans | Not specified | 66 | [5] |

| Product | Polyphenol Content (µM) - FC Method (EPI standard) | Catechin/Epicatechin Content (µM) - Fluorometric Method | Reference |

| Cacao Seeds | 132 | 47 | [1] |

| Natural Cocoa Powder | 124 | 44 | [1] |

| Dark Chocolate (85% cacao) | 97 | Not specified | [1] |

| Milk Chocolate (40% cacao) | 30 | Not specified | [1] |

Experimental and Logical Workflows

The following diagrams illustrate the key experimental and logical workflows described in this guide.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate a variety of signaling pathways, which are critical for cellular function and are often implicated in disease.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical regulator of inflammatory responses. Studies have shown that this compound can inhibit the activation of the NF-κB signaling cascade.[9][10] This is significant as chronic inflammation is a hallmark of many diseases. In the presence of inflammatory stimuli like TNFα, this compound can prevent the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[10]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, which includes ERK1/2, JNK, and p38, is involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis.[10][11] this compound has been demonstrated to modulate MAPK signaling. For instance, it can decrease the phosphorylation of JNK, ERK1/2, and p38 in response to inflammatory triggers, suggesting a role in controlling cellular stress responses.[10]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. This compound can stimulate the Nrf2 signaling pathway, leading to an enhanced antioxidant defense system within cells.[9][11] This mechanism contributes to its protective effects against oxidative stress.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) signaling is crucial for angiogenesis, the formation of new blood vessels. Research indicates that this compound can modulate VEGF signaling, which may contribute to its beneficial effects on cardiovascular health.[12][13] For example, it has been associated with increased protein expression of VEGF-A.[13]

Conclusion

This compound stands out as a highly promising natural compound from Theobroma cacao with significant therapeutic potential. This guide provides the foundational knowledge and detailed methodologies for its successful isolation and quantification. The elucidation of its interactions with key cellular signaling pathways offers a solid basis for further research into its mechanisms of action and the development of novel therapeutic strategies for a range of diseases. The provided protocols and data serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product drug discovery.

References

- 1. Fluorescent detection of (-)-epicatechin in microsamples from cacao seeds and cocoa products: Comparison with Folin-Ciocalteu method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. codeage.com [codeage.com]

- 3. Antioxidents Found In Chocolate - Chocolate Trading Co [chocolatetradingco.com]

- 4. Determination of Catechin and Epicatechin Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cocoa extract with high content of flavan 3-ols, procyanidins and methylxanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structurally related (-)-epicatechin metabolites and gut microbiota derived metabolites exert genomic modifications via VEGF signaling pathways in brain microvascular endothelial cells under lipotoxic conditions: Integrated multi-omic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (−)-EPICATECHIN IS ASSOCIATED WITH INCREASED ANGIOGENIC AND MITOCHONDRIAL SIGNALING IN THE HINDLIMB OF RATS SELECTIVELY BRED FOR INNATE LOW RUNNING CAPACITY - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (+)-Epicatechin in Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Epicatechin, a naturally occurring flavanol found in various foods such as cocoa and green tea, has garnered significant scientific interest for its potential therapeutic effects, particularly in the realm of metabolic and age-related diseases. A growing body of evidence suggests that this compound plays a crucial role in promoting mitochondrial biogenesis, the process of generating new mitochondria. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the effects of this compound on mitochondrial biogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. While much of the available research has focused on the more common isomer, (-)-epicatechin, this guide will focus on the data available for this compound, noting where data from other isomers is used for illustrative purposes due to a lack of isomer-specific information.

Core Signaling Pathways

This compound orchestrates a complex network of signaling pathways to stimulate mitochondrial biogenesis. The primary pathways implicated are the Sirtuin-1/PGC-1α axis, the Nrf2-mediated antioxidant response, and the AMPK energy-sensing pathway.

Sirtuin-1 (SIRT1) and PGC-1α Pathway

The activation of Sirtuin-1 (SIRT1), an NAD+-dependent deacetylase, is a key event in this compound-induced mitochondrial biogenesis. This compound has been shown to increase the intracellular NAD+/NADH ratio, which in turn activates SIRT1.[1] Activated SIRT1 then deacetylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1] Deacetylated PGC-1α translocates to the nucleus and co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2), which then stimulate the expression of mitochondrial transcription factor A (TFAM). TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), ultimately leading to the synthesis of new mitochondrial components.

SIRT1/PGC-1α signaling pathway activated by this compound.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

This compound is also a potent activator of the Nrf2 pathway, a critical defense mechanism against oxidative stress. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD), which help to mitigate mitochondrial reactive oxygen species (ROS) production and protect mitochondrial integrity. By reducing oxidative stress, the Nrf2 pathway creates a favorable environment for mitochondrial biogenesis and function.

Nrf2-mediated antioxidant response pathway.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK, a key cellular energy sensor, is another target of this compound. Activation of AMPK, typically in response to a high AMP/ATP ratio, initiates a cascade of events aimed at restoring cellular energy homeostasis. While direct activation of AMPK by this compound is still under investigation, some studies suggest that epicatechin treatment leads to increased AMPK phosphorylation (activation). Activated AMPK can directly phosphorylate and activate PGC-1α, thereby promoting mitochondrial biogenesis. Furthermore, AMPK can phosphorylate and inhibit acetyl-CoA carboxylase (ACC), leading to increased fatty acid oxidation within the mitochondria.

AMPK signaling pathway and its downstream effects.

Quantitative Data Summary

The following tables summarize the quantitative effects of epicatechin on key markers of mitochondrial biogenesis. It is important to note that much of the existing literature does not specify the isomer of epicatechin used or focuses on (-)-epicatechin. The data presented below is for (-)-epicatechin and should be interpreted with caution as the effects of this compound may differ.

Table 1: Effects of (-)-Epicatechin on Protein and mRNA Expression

| Target | Model System | Treatment | Fold Change (vs. Control) | Reference |

| PGC-1α Protein | Rat Plantaris Muscle | 1.0 mg/kg/day for 30 days | Significant Increase | [2] |

| PGC-1β Protein | Rat Plantaris Muscle | 1.0 mg/kg/day for 30 days | Significant Increase | [2] |

| TFAM Protein | Rat Plantaris Muscle | 1.0 mg/kg/day for 30 days | Significant Increase | [2] |

| NRF-2 Protein | C2C12 Myotubes | 10 µM for 48h | ~1.8-fold increase | [3] |

| Porin Protein | C2C12 Myotubes | 10 µM for 48h | ~1.9-fold increase | [3] |

| TFAM Protein | C2C12 Myotubes | 10 µM for 48h | ~1.7-fold increase | [3] |

| Nrf2 Nuclear Accumulation | Mouse Brain | 15 mg/kg | ~1.8-fold increase | [4] |

| SOD1 mRNA | Mouse Brain | 15 mg/kg at 72h | ~1.7-fold increase | [4] |

| NQO1 mRNA | Mouse Brain | 15 mg/kg at 6h | ~1.2-fold increase | [4] |

| PGC-1α mRNA | HepG2 cells | 10 µmol/L for 24h | 2.0-fold increase | [3] |

| PGC-1α mRNA | 3T3-L1 adipocytes | 10 µmol/L for 24h | 2.84-fold increase | [3] |

Table 2: Effects of (-)-Epicatechin on Mitochondrial Function

| Parameter | Model System | Treatment | Change (vs. Control) | Reference |

| Citrate Synthase Activity | C2C12 Myotubes | 10 µM for 48h | ~1.2-fold increase | [3] |

| Cristae Abundance | Rat Plantaris Muscle | 1.0 mg/kg/day for 30 days | ~34% increase | [2] |

| LKB1 Protein | Human Biceps Brachii | 50 mg twice daily for 8 weeks | Significant Increase | [5] |